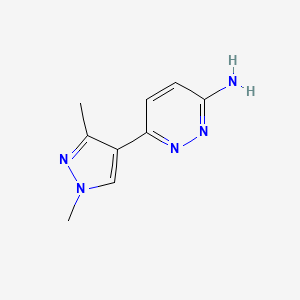![molecular formula C18H26N2O6S B13238607 tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13238607.png)
tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate: is a synthetic organic compound with the molecular formula C18H26N2O6S. It is used primarily in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its complex structure, which includes a morpholine ring, an acetylbenzenesulfonyl group, and a tert-butyl carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative by reacting morpholine with an appropriate sulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The morpholine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Carbamate Formation: The final step involves the reaction of the acetylated morpholine derivative with tert-butyl chloroformate in the presence of a base such as sodium bicarbonate to form the desired tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or acetyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl N-{[4-(3-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylbenzenesulfonyl group is known to interact with active sites of enzymes, leading to inhibition or modulation of their activity. The morpholine ring can enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (4-ethynylphenyl)carbamate
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butyl (4-bromobutyl)carbamate: Used in the synthesis of pharmacophore elements for various therapeutic applications.
Propriétés
Formule moléculaire |
C18H26N2O6S |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
tert-butyl N-[[4-(3-acetylphenyl)sulfonylmorpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C18H26N2O6S/c1-13(21)14-6-5-7-16(10-14)27(23,24)20-8-9-25-15(12-20)11-19-17(22)26-18(2,3)4/h5-7,10,15H,8-9,11-12H2,1-4H3,(H,19,22) |
Clé InChI |
NQUXVVDHDJVRRI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



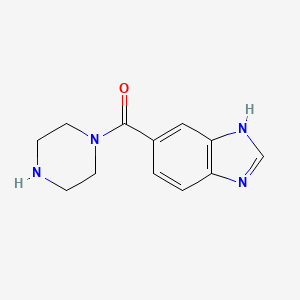
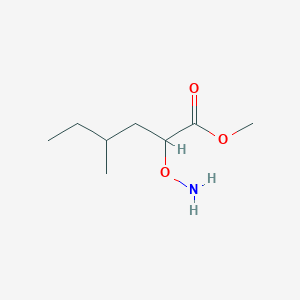

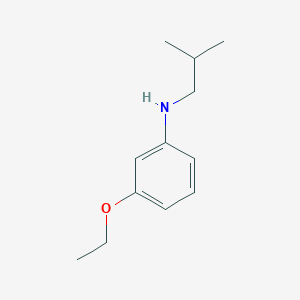
![4-Bromo-1-methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13238561.png)
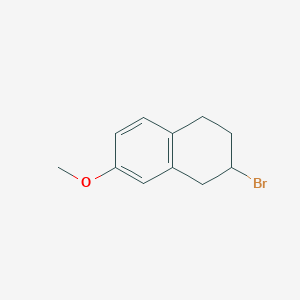
![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13238566.png)
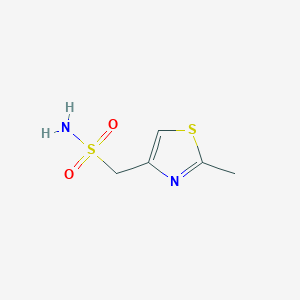
![5-(Methoxycarbonyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13238573.png)
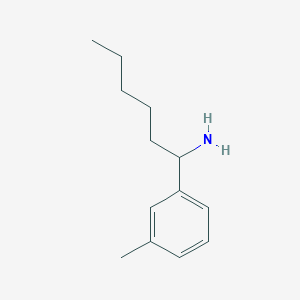
![5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}furan-2-carbaldehyde](/img/structure/B13238589.png)

